molecular formula C8H3BrF2N2 B14898659 7-Bromo-4,6-difluorocinnoline

7-Bromo-4,6-difluorocinnoline

Cat. No.: B14898659
M. Wt: 245.02 g/mol
InChI Key: SZFLOTSHXCTZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4,6-difluorocinnoline is a halogenated cinnoline derivative characterized by a bromine atom at position 7 and fluorine atoms at positions 4 and 4. Cinnolines are nitrogen-containing heterocyclic compounds with a fused benzene ring, making them structurally analogous to quinoline and isoquinoline. The substitution of halogens (Br, F) at specific positions modulates electronic properties, solubility, and reactivity, which are critical for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H3BrF2N2

Molecular Weight

245.02 g/mol

IUPAC Name

7-bromo-4,6-difluorocinnoline

InChI

InChI=1S/C8H3BrF2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H

InChI Key

SZFLOTSHXCTZNN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=NC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-Bromo-4,6-difluorocinnoline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to facilitate the cross-coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound either in-stock or on a backordered basis, ensuring a steady supply for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-difluorocinnoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Organoboron Compounds: Serve as coupling partners in the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted cinnoline derivatives.

Scientific Research Applications

7-Bromo-4,6-difluorocinnoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-difluorocinnoline largely depends on its application. In chemical reactions, it acts as a reactive intermediate that can form new bonds through substitution or coupling reactions. The molecular targets and pathways involved are specific to the reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cinnolines

7-Bromo-4,6-dichlorocinnoline
  • Molecular Formula : C₈H₃BrCl₂N₂
  • Molecular Weight : 277.93 g/mol
  • Key Properties: Flash Point: Calculated via quantum chemical methods (CC-DPS), though specific values require subscription access . Synthesis: Chlorination steps often involve POCl₃ and DMF under heating (e.g., 110°C for 20 hours), as seen in analogous quinoline syntheses . Applications: Used as intermediates in kinase inhibitors or KRAS-targeting pharmaceuticals due to halogen-driven electronic effects .
7-Bromo-4,6-difluorocinnoline (Inferred Data)
  • Molecular Formula : C₈H₃BrF₂N₂
  • Molecular Weight : ~245.93 g/mol (estimated by replacing Cl with F).
  • Key Differences :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine.
    • Enhanced metabolic stability and bioavailability in pharmaceuticals due to stronger C-F bonds .

Fluorinated Heterocycles with Similar Substituents

7-Bromo-4,5-difluoro-indolin-2-one
  • Molecular Formula: C₈H₄BrF₂NO
  • Key Features: Indole-derived structure with a ketone group. Reactivity: The electron-deficient aromatic ring facilitates nucleophilic substitution at bromine, similar to cinnolines .
  • Applications: Potential use in anticancer agents, leveraging fluorine’s ability to enhance binding affinity .
7-Bromo-4,6-dichloro-8-fluoroquinazoline
  • Molecular Formula : C₈H₃BrCl₂FN₂
  • Key Differences: Quinazoline core (two nitrogen atoms in a six-membered ring) vs. cinnoline’s fused benzene-pyridazine system. Broader solubility in polar solvents due to additional nitrogen .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Applications
7-Bromo-4,6-dichlorocinnoline C₈H₃BrCl₂N₂ 277.93 Br (7), Cl (4,6) Pharmaceutical intermediates
This compound* C₈H₃BrF₂N₂ ~245.93 Br (7), F (4,6) Hypothesized agrochemicals
7-Bromo-4,5-difluoro-indolin-2-one C₈H₄BrF₂NO 248.03 Br (7), F (4,5) Anticancer research
7-Bromo-4,6-dichloro-8-fluoroquinazoline C₈H₃BrCl₂FN₂ 310.39 Br (7), Cl (4,6), F (8) Kinase inhibitors

*Estimated values based on halogen substitution trends.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.